molecular formula C9H6F3NOS B190149 4-(Trifluoromethoxy)benzyl isothiocyanate CAS No. 128273-52-9

4-(Trifluoromethoxy)benzyl isothiocyanate

Cat. No. B190149
CAS RN: 128273-52-9
M. Wt: 233.21 g/mol
InChI Key: MCWUXZLJINGXET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-(Trifluoromethoxy)benzyl isothiocyanate” is C9H6F3NOS . Its average mass is 233.210 Da and its mono-isotopic mass is 233.012222 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-(Trifluoromethoxy)benzyl isothiocyanate”. Isothiocyanates in general are known to be involved in various chemical reactions, often acting as chemoselective electrophiles .

Safety and Hazards

The safety data sheet for a related compound, “4-(Trifluoromethoxy)phenyl isothiocyanate”, indicates that it causes severe skin burns and eye damage . It’s also harmful if swallowed or inhaled, and it causes respiratory tract irritation .

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), such as 4-(Trifluoromethoxy)benzyl isothiocyanate, are known to interact with a variety of intracellular targets . These targets include cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .

Mode of Action

It is known that itcs can modulate a large number of cancer-related targets or pathways . This includes inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, and inhibition of metastasis .

Biochemical Pathways

ITCs, including 4-(Trifluoromethoxy)benzyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs) . They govern many intracellular targets and can affect various biochemical pathways. These include pathways related to antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation .

Result of Action

Itcs in general have been shown to have chemopreventive potential, with effects on a variety of cellular processes including antioxidant response, tumorigenesis, apoptosis, cell cycle regulation, and metastasis .

Action Environment

The action of 4-(Trifluoromethoxy)benzyl isothiocyanate, like other ITCs, can be influenced by various environmental factors. These factors can include pH and the presence of certain cofactors, which can affect the formation of ITCs from the enzymatic hydrolysis of GSLs

properties

IUPAC Name

1-(isothiocyanatomethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)14-8-3-1-7(2-4-8)5-13-6-15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWUXZLJINGXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563887
Record name 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzyl isothiocyanate

CAS RN

128273-52-9
Record name 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128273-52-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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